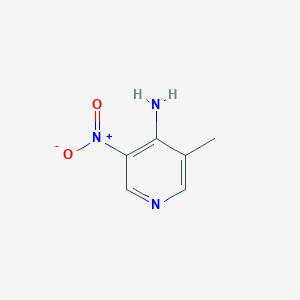

4-Amino-5-methyl-3-nitropyridine

Description

Properties

IUPAC Name |

3-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWXBARPYDGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462198 | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18227-67-3 | |

| Record name | 3-Methyl-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18227-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-methyl-3-nitropyridine: Structure, Properties, and Synthetic Utility

Introduction

4-Amino-5-methyl-3-nitropyridine is a substituted aromatic heterocycle of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of an electron-donating amino group and an electron-withdrawing nitro group on a pyridine scaffold, render it a versatile synthetic intermediate.[1][2] While not as extensively documented as some isomers, its structural motifs are present in a variety of biologically active molecules.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic protocols, and its role as a valuable building block in the construction of complex molecular architectures.

Core Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is identified by the CAS Number 18227-67-3.[4] The molecule consists of a central pyridine ring substituted at the 4-position with an amino (-NH₂) group, at the 5-position with a methyl (-CH₃) group, and at the 3-position with a nitro (-NO₂) group.

The IUPAC name for this compound is 3-methyl-5-nitropyridin-4-amine.[1] The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) creates a polarized aromatic system, which dictates its reactivity and potential for further chemical modification.[1]

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, providing researchers with critical data for experimental design.

| Property | Value | Source(s) |

| CAS Number | 18227-67-3 | [4] |

| Molecular Formula | C₆H₇N₃O₂ | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Melting Point | 193 °C | [4] |

| Boiling Point | 362.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.354 g/cm³ (Predicted) | [4] |

| pKa | 5.25 ± 0.24 (Predicted) | [4] |

| LogP | 1.98 (Predicted) | [4] |

| Appearance | Yellow Crystalline Powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For this compound, a common and logical approach is the electrophilic nitration of a suitable aminomethylpyridine precursor. The amino group is a powerful activating group that directs electrophiles to the ortho and para positions.

Synthetic Workflow Diagram

The diagram below outlines a plausible synthetic pathway, starting from 4-amino-5-methylpyridine.

Caption: Synthetic workflow for the nitration of 4-amino-5-methylpyridine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the nitration of aminopyridines.[2][5]

Objective: To synthesize this compound via electrophilic nitration.

Materials:

-

4-Amino-5-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ammonia solution (NH₄OH) or Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Acidic Dissolution (Activation): In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-amino-5-methylpyridine to concentrated sulfuric acid. The acid protonates the pyridine nitrogen and the amino group, forming the pyridinium salt. This step is exothermic and must be performed with cooling to prevent degradation.

-

Nitration (Electrophilic Attack): While maintaining the temperature between 0-10 °C, add the nitrating mixture (a pre-cooled mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The activating effect of the amino group directs the nitronium ion to the ortho position (C3), which is sterically accessible.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled low temperature for several hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Quenching and Precipitation: Slowly and carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dilutes the acid.

-

Neutralization: Cautiously neutralize the acidic solution by adding a base (e.g., ammonia solution or sodium carbonate) until the pH is approximately 7.[5] The product, which is less soluble in neutral water, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing it thoroughly with cold deionized water to remove any residual salts.[5] The crude product can be further purified by recrystallization to yield the final, high-purity this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The nitropyridine core is considered a "privileged structure" in drug discovery, frequently appearing in molecules with a wide range of biological activities.[1][3]

The molecule's reactivity is governed by its three key functional groups:

-

Amino Group: Can act as a nucleophile or be transformed into other functional groups (e.g., via diazotization).

-

Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SₙAr). It can also be readily reduced to an amino group, providing a route to diamino-pyridines.[6]

-

Pyridine Ring: The nitrogen atom can be alkylated or oxidized, and the ring itself can participate in various coupling reactions.

Role as a Synthetic Precursor

This compound serves as a building block for constructing more complex molecules, where each functional group can be selectively modified.[1] For example, the nitro group can be reduced to an amine, which can then be acylated or used in cyclization reactions to form fused heterocyclic systems.

Caption: Potential reaction pathways for this compound.

Notably, structurally related compounds are key intermediates in the synthesis of modern pharmaceuticals. For instance, 4-amino-5-methylpyridin-2-one is a crucial component in the multi-step synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist for treating cardiovascular and renal diseases.[1] This highlights the importance of the aminomethylpyridine scaffold in developing therapeutically relevant agents.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure researcher safety. Based on available safety data sheets for structurally similar compounds like 4-amino-3-nitropyridine, this compound should be treated with care.

4.1. Hazard Identification

-

Acute Toxicity: Harmful if swallowed.[7]

-

Skin Irritation: Causes skin irritation.[7]

-

Eye Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

4.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

4.3. Storage and First Aid

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[8][10]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If inhaled: Move the person to fresh air.[7]

-

If swallowed: Rinse mouth and seek immediate medical attention.[8]

-

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the strategic placement of amino, methyl, and nitro groups, which provide multiple handles for sophisticated molecular engineering. A firm grasp of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound as a building block for the discovery and development of novel bioactive molecules and advanced materials.

References

-

This compound - LookChem. LookChem. [Link]

-

4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem. National Center for Biotechnology Information. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. MDPI. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

-

4-Pyridinamine, 3-nitro- - ChemBK. ChemBK. [Link]

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.

-

4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. 4-Amino-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

An In-depth Technical Guide to the Synthesis of 4-Amino-5-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded synthetic strategies for the preparation of 4-Amino-5-methyl-3-nitropyridine, a key heterocyclic building block in medicinal and materials chemistry. Recognizing the absence of a standardized, direct synthesis protocol in publicly available literature, this document outlines two plausible and robust synthetic routes, grounded in established principles of pyridine chemistry. The primary proposed route involves the regioselective nitration of 4-amino-5-methylpyridine, leveraging the synergistic directing effects of the amino and methyl substituents. A secondary, alternative pathway is also discussed, commencing with a pre-functionalized chloronitropyridine precursor followed by nucleophilic aromatic substitution. This guide offers detailed theoretical justification for each proposed step, complete experimental protocols for analogous transformations, and a thorough discussion of the underlying chemical principles and potential challenges.

Introduction: The Significance of Substituted Nitropyridines

Substituted aminonitropyridines are a class of heterocyclic compounds of significant interest to researchers in drug discovery and materials science. The unique electronic properties conferred by the electron-donating amino group and the electron-withdrawing nitro group on the pyridine scaffold make these molecules valuable precursors for a wide array of more complex chemical entities. Specifically, the this compound structure presents a versatile platform for further functionalization, with potential applications in the development of novel kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. The strategic placement of the amino, methyl, and nitro groups allows for a range of chemical transformations, making a reliable synthetic route to this compound highly desirable.

This guide aims to provide a detailed and practical framework for the synthesis of this compound, addressing the current gap in available literature with well-reasoned, scientifically sound proposed methodologies.

Strategic Analysis of Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The selection of a particular route will depend on the availability of starting materials, desired scale of synthesis, and the laboratory's capabilities for specific reaction types and purification methods.

-

Strategy 1: Direct Electrophilic Nitration of 4-Amino-5-methylpyridine. This is the most direct and convergent approach. The success of this strategy hinges on the regioselective introduction of a nitro group onto the 4-amino-5-methylpyridine backbone.

-

Strategy 2: Nucleophilic Aromatic Substitution of a Pre-functionalized Pyridine. This is a more linear approach that involves the synthesis of a pyridine ring already containing the nitro and a suitable leaving group, followed by the introduction of the amino group.

The following sections will delve into the mechanistic details and practical considerations for each of these strategies.

Strategy 1: Direct Nitration of 4-Amino-5-methylpyridine

This strategy is predicated on the direct nitration of 4-amino-5-methylpyridine. The key to this approach is controlling the regioselectivity of the nitration reaction.

Theoretical Basis: Regioselectivity in the Nitration of Substituted Pyridines

The nitration of pyridine is a classic example of electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. However, the presence of activating groups, such as an amino group, can significantly enhance the ring's reactivity and direct the position of substitution.

The 4-amino group is a powerful activating group and is ortho-, para-directing. In the case of 4-amino-5-methylpyridine, the positions ortho to the amino group are the 3- and 5-positions. The 5-position is already occupied by a methyl group. Therefore, the directing effect of the amino group will strongly favor the introduction of the nitro group at the 3-position .

The 5-methyl group is a weakly activating group and is also ortho-, para-directing. The positions ortho to the methyl group are the 4- and 6-positions. The 4-position is occupied by the amino group. The position para to the methyl group is the 2-position. While the methyl group does provide some activation, its influence is significantly weaker than that of the amino group.

Consequently, the synergistic directing effects of the 4-amino and 5-methyl groups are expected to result in a high degree of regioselectivity for the nitration at the 3-position.

Proposed Synthetic Workflow for Strategy 1

The proposed synthetic workflow for Strategy 1 is depicted below:

Caption: Proposed synthetic workflow for Strategy 1.

Experimental Protocol: Synthesis of the Precursor, 4-Amino-5-methylpyridine

A direct, high-yield synthesis of 4-amino-5-methylpyridine is not well-documented in readily accessible literature. A plausible, albeit multi-step, approach would commence from commercially available 3,4-lutidine. This would likely involve a sequence of oxidation, functional group manipulation, and amination. For the purpose of this guide, we will assume the availability of 4-amino-5-methylpyridine as a starting material, as its synthesis would constitute a separate, in-depth study.

Experimental Protocol: Nitration of 4-Amino-5-methylpyridine

The following protocol is adapted from the established procedure for the nitration of 4-aminopyridine.[1] Researchers should perform initial small-scale trials to optimize reaction conditions.

Materials and Equipment:

-

4-Amino-5-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Ammonium Hydroxide solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 4-amino-5-methylpyridine to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

-

Once the 4-amino-5-methylpyridine has completely dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 4-6 hours.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH reaches 7-8. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the solid product under vacuum to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (crude) | >90% |

| Purity (recrystallized) | >98% |

Strategy 2: Amination of 4-Chloro-5-methyl-3-nitropyridine

This alternative strategy involves the synthesis of a chloro-substituted nitropyridine followed by a nucleophilic aromatic substitution (SNAAr) reaction to introduce the amino group.

Theoretical Basis: Nucleophilic Aromatic Substitution on Pyridines

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with strong electron-withdrawing groups such as a nitro group. A halogen, such as chlorine, at a position activated by the nitro group can serve as a good leaving group in an SNAr reaction. In the proposed precursor, 4-chloro-5-methyl-3-nitropyridine, the chlorine atom at the 4-position is activated by the nitro group at the 3-position. This makes it a suitable substrate for amination.

Proposed Synthetic Workflow for Strategy 2

The proposed synthetic workflow for Strategy 2 is as follows:

Caption: Proposed synthetic workflow for Strategy 2.

Experimental Protocol: Synthesis of the Precursor, 4-Chloro-5-methyl-3-nitropyridine

The synthesis of 4-chloro-5-methyl-3-nitropyridine is a critical step in this strategy. A plausible route would start from a commercially available chloromethylpyridine, followed by nitration. The regioselectivity of this nitration would need to be carefully controlled.

Experimental Protocol: Amination of 4-Chloro-5-methyl-3-nitropyridine

The following is a general protocol for the amination of a chloronitropyridine.

Materials and Equipment:

-

4-Chloro-5-methyl-3-nitropyridine

-

Aqueous Ammonia (concentrated) or Ammonia in a suitable solvent

-

Autoclave or a sealed pressure vessel

-

Solvent for work-up (e.g., ethyl acetate)

-

Standard laboratory glassware

Procedure:

-

In a pressure vessel, dissolve 4-chloro-5-methyl-3-nitropyridine in a suitable solvent (if not using aqueous ammonia directly).

-

Add an excess of the amination reagent (e.g., concentrated aqueous ammonia).

-

Seal the vessel and heat it to a temperature between 100-150 °C for several hours. The optimal temperature and time will need to be determined experimentally.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity (crude) | >85% |

| Purity (purified) | >98% |

Conclusion and Future Outlook

This technical guide has outlined two scientifically sound and plausible synthetic strategies for the preparation of this compound. Strategy 1, involving the direct nitration of 4-amino-5-methylpyridine, is the more convergent and potentially higher-yielding approach, provided the starting material can be readily accessed. Strategy 2, which relies on the amination of a pre-functionalized chloronitropyridine, offers an alternative route with potentially better control over regioselectivity in the final step.

For researchers and drug development professionals, the choice between these strategies will be guided by practical considerations. It is recommended that both pathways be explored in small-scale feasibility studies to determine the most efficient and scalable method for producing this valuable chemical intermediate. Further research into optimizing the synthesis of the key precursors for both routes will be instrumental in establishing a robust and reliable supply of this compound for future applications.

References

-

Pipzine Chemicals. (n.d.). 4-Amino-5-Methylpyridine-2(1H)-one. Retrieved from [Link]

- Bayer Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (WO2020178175A1).

- Bayer Aktiengesellschaft. (2021). Process for preparing 4-amino-5-methylpyridinone. (CN113412255A).

- Bayer Aktiengesellschaft. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (CN113474332A).

-

Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC 2008 (ii) 115-123. [Link]

- Jiangsu Zhongneng Chemical Technology Co., Ltd. (2019). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (CN103819398B).

-

Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7583-7595. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

- Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (WO2000043365A1).

- Boehringer Ingelheim Pharmaceuticals, Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. (US6399781B1).

-

Ashokan, A., et al. (2022). 4-Amino-3,5-dichloropyridine. IUCrData, 7(12), x221120. [Link]

-

Larhed, M., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(7), 12363-12372. [Link]

- Bayer Aktiengesellschaft. (2020). Process for preparing 4-amino-5-methylpyridone. (WO2020178177A1).

Sources

Introduction to a Versatile Heterocyclic Intermediate

An In-Depth Technical Guide to 4-Amino-5-methyl-3-nitropyridine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 18227-67-3), a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. As a substituted nitropyridine, its unique electronic and structural features make it a valuable building block for creating complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a representative synthetic pathway, discusses its applications, and provides critical safety and handling protocols. By synthesizing technical data with practical, field-proven insights, this whitepaper serves as an authoritative resource for leveraging this versatile compound in research and development.

This compound is an aromatic organic compound featuring a pyridine ring scaffold. The strategic placement of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the pyridine core creates a molecule with distinct reactivity at multiple sites.[1] This push-pull electronic effect makes it an activated and versatile precursor for a wide range of chemical transformations.

Pyridine derivatives are privileged structures in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[2] Nitropyridines, in particular, serve as crucial starting materials for synthesizing compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[2] this compound is a prime example of such an intermediate, offering chemists the ability to introduce a substituted pyridine moiety into larger, more complex target molecules.

Caption: 2D Structure of this compound.

Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound have been compiled from supplier technical data and chemical databases.

| Property | Value | Source |

| CAS Number | 18227-67-3 | [3] |

| Molecular Formula | C₆H₇N₃O₂ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| Melting Point | 193 °C | [3] |

| Boiling Point | 362.7 °C at 760 mmHg | [3] |

| Density | 1.354 g/cm³ | [3] |

| Synonyms | 3-methyl-5-nitropyridin-4-amine | [3] |

Synthesis and Manufacturing Pathway

The synthesis of substituted nitropyridines typically involves the nitration of a corresponding pyridine precursor. For this compound, a common strategy involves the controlled nitration of an appropriate aminomethylpyridine. The expertise in this synthesis lies in managing the regioselectivity and reaction conditions due to the presence of both activating (amino, methyl) and deactivating (pyridine nitrogen) groups.

Representative Synthetic Workflow

A plausible and established method for synthesizing related compounds involves the nitration of a precursor like 4-amino-5-methylpyridine using a nitrating agent, typically a mixture of nitric and sulfuric acids.

Caption: Generalized workflow for the synthesis of nitropyridines.

Causality in Experimental Choices

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves a dual purpose. It protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution, but it also protonates the amino group, transforming it into a meta-directing ammonium group. More importantly, it acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

-

Low-Temperature Nitration: The initial addition of nitric acid is performed at low temperatures (0-10 °C) to control the highly exothermic nitration reaction. This prevents runaway reactions and minimizes the formation of undesired byproducts from over-nitration or degradation.

-

Heating for Reaction Completion: Subsequently heating the mixture is necessary to overcome the activation energy for the nitration of the deactivated pyridine ring, driving the reaction to completion.

-

Neutralization: The reaction mixture is poured into ice and neutralized. This step is crucial for deprotonating the product, causing it to precipitate out of the aqueous solution due to its low water solubility, allowing for collection by filtration.[4]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold. The three functional groups—amino, nitro, and the pyridine nitrogen—offer orthogonal reactivity, allowing for sequential and selective modifications.

Caption: Logical relationship of functional groups to applications.

-

Pharmaceutical Intermediates: The compound is a precursor for synthesizing APIs.[5][6] For instance, the amino group can be used in coupling reactions to link with other molecular fragments, while the nitro group can be reduced to a new amino group, providing another point for chemical elaboration. This step-wise functionalization is a cornerstone of modern medicinal chemistry.

-

Kinase Inhibitors: The thienopyrimidine scaffold, which can be synthesized from amino-nitrile precursors, is known to be effective in designing kinase inhibitors for cancer therapy.[7] The structural motifs present in this compound make it a relevant starting point for such synthetic campaigns.

-

Radiolabeled Tracers: Nitropyridine derivatives are used in the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET) imaging, which is vital for disease diagnosis and drug development research.[2]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The following protocols are synthesized from material safety data sheets (MSDS) and are critical for the safe handling of this compound.

GHS Hazard Identification

-

Classification: This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Exposure Controls and Personal Protection

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[10]

-

Skin and Body Protection: Wear a lab coat or protective clothing.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

First-Aid Measures

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[8] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a fundamental transformation to protect the amino group, a common first step before attempting modifications at other positions.

Objective: To synthesize N-(5-methyl-3-nitropyridin-4-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (solvent)

-

Dichloromethane (DCM, for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel), appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound. Dissolve the solid in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Pyridine acts as both the solvent and a mild base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

-

Causality: The reaction is exothermic. Slow, cooled addition maintains control over the reaction temperature, preventing potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has been consumed.

-

Trustworthiness: TLC is a self-validating step. It provides direct visual evidence of the conversion of starting material to a new, typically less polar, product.

-

-

Work-up and Extraction: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize the pyridine. Extract the aqueous layer three times with DCM.

-

Causality: The bicarbonate quench is essential for safety and for ensuring the product is in its neutral form for efficient extraction into the organic solvent. Multiple extractions ensure maximum recovery of the product.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Causality: The water wash removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. MgSO₄ is the final drying agent, removing all traces of water which could interfere with solvent removal.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the pure N-(5-methyl-3-nitropyridin-4-yl)acetamide. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound (CAS: 18227-67-3) is more than a catalog chemical; it is a potent and versatile tool for chemical innovation. Its carefully arranged functional groups provide a platform for complex synthetic endeavors, particularly in the high-stakes field of pharmaceutical research. Understanding its properties, synthesis, and reactivity, as detailed in this guide, is paramount for any scientist aiming to leverage its potential. Adherence to rigorous safety protocols ensures that this potential can be explored responsibly and effectively.

References

- This compound - LookChem. (URL: )

- SAFETY D

- 4-Amino-3-nitropyridine synthesis - ChemicalBook. (URL: )

- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: )

- 4-Amino-3-nitropyridine 97 1681-37-4 - Sigma-Aldrich. (URL: )

- Safety D

- SAFETY D

- 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety D

- 4-Amino-3-nitropyridine 1681-37-4 wiki - Guidechem. (URL: )

- 4-Amino-3-nitropyridine - Safety D

- 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem. (URL: )

- The Role of Nitropyridines in Pharmaceutical Development - Unknown Source. (URL: )

- The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis - Unknown Source. (URL: )

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (URL: )

Sources

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

4-Amino-5-methyl-3-nitropyridine molecular weight

An In-depth Technical Guide: 4-Amino-5-methyl-3-nitropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. We will delve into its core properties, synthesis, characterization, and applications, grounding the discussion in established chemical principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry, and the presence of amino, methyl, and nitro functional groups at specific positions makes this molecule a highly versatile synthetic intermediate.[1][2] The electron-withdrawing nitro group and electron-donating amino group create a unique electronic profile, influencing the reactivity of the pyridine ring and providing multiple sites for further chemical modification.[3]

This compound's structural analogs are key components in the synthesis of advanced pharmaceutical agents. Notably, the related structure, 4-amino-5-methylpyridin-2-one, is a critical intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist for treating cardiovascular and renal diseases.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1][4] |

| Molecular Weight | 153.14 g/mol | [1][4] |

| CAS Number | 18227-67-3 | [1] |

| IUPAC Name | 5-methyl-3-nitropyridin-4-amine | [1] |

| Appearance | Yellow crystalline powder (inferred) | [5] |

| Solubility | Insoluble in water (inferred) | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in standard literature, but a logical and efficient route can be designed based on established nitration chemistry of aminopyridines. The most direct approach involves the electrophilic nitration of 4-amino-5-methylpyridine.

The reaction mechanism is an electrophilic aromatic substitution. The pyridine nitrogen is first protonated by the strong acid (sulfuric acid), forming a pyridinium ion. This deactivates the ring towards electrophilic attack. However, the powerful activating effect of the amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position (position 3), overcoming the deactivation of the pyridinium ring. The methyl group at position 5 provides slight additional activation.

Caption: Synthetic workflow for the nitration of 4-amino-5-methylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 4-amino-3-nitropyridine, and should be performed with rigorous safety precautions.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 40 mL). Cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add 4-amino-5-methylpyridine (e.g., 10.0 g, 92.5 mmol) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10°C. The formation of the pyridinium sulfate salt is highly exothermic.

-

Nitrating Agent: Slowly add fuming nitric acid (e.g., 5.0 mL) dropwise via the dropping funnel. Maintain strict temperature control between 0-10°C throughout the addition.

-

Causality Insight: The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the substitution reaction. Temperature control is critical to prevent over-nitration and decomposition.

-

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0-10°C for 5 hours.

-

Work-up and Isolation: Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 400 g). The product will precipitate out of the acidic solution. Neutralize the cold slurry to pH 7 by the slow addition of concentrated aqueous ammonia.

-

Self-Validation: The pH adjustment is a critical step. The product is soluble in strong acid (as the ammonium salt) and strong base. Neutralizing to pH 7 ensures maximum precipitation and recovery.

-

-

Purification: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under reduced pressure. The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the molecular structure. Expected signals would include two singlets for the aromatic protons on the pyridine ring, a singlet for the methyl protons (-CH₃), and a broad singlet for the amino protons (-NH₂).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The positions of the signals will be influenced by the attached functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 154.06.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-H stretches for the aromatic ring and methyl group.

Applications in Synthetic and Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile synthetic building block.[1] The three functional groups offer distinct sites for chemical elaboration, allowing for the construction of diverse molecular libraries for screening in drug discovery programs.

Caption: Potential derivatization pathways for this compound.

-

Amino Group Modification: The amino group can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This new amino group can then be used for further functionalization, creating complex heterocyclic systems.

-

Pharmaceutical Scaffolding: As a precursor, it enables the synthesis of compounds with potential biological activities, including antifungal and antiviral properties, which are often associated with the nitropyridine core.[1][2]

Safety, Handling, and Storage

Table 2: Recommended Safety and Handling Procedures

| Precaution Category | Recommendation | Rationale and Source |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact. The analog is a known skin and serious eye irritant.[8][9] |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of dust, which may cause respiratory irritation.[10] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention. | Standard first aid for hazardous chemical exposure.[8][11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure safe and environmentally responsible disposal of chemical waste.[8] |

Hazard Statement Summary (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, featuring multiple reactive sites, makes it an ideal starting material for constructing complex molecular architectures. While requiring careful handling due to its potential hazards, its utility as a building block in the development of novel therapeutics and other functional materials is clear. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound effectively and safely in their work.

References

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

- Gavrilov, N. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4945. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

- Oikawa, M., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 27(19), 6296. Retrieved from [Link]

- Autechem. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Retrieved from [Link]

- PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

- Okchem. (n.d.). 4-Methyl-3-nitropyridine: Key Building Block for Pharmaceutical R&D. Retrieved from [Link]

- Zhou, D., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(21), 9196-9207. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Amino-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

The Synthetic Keystone: A Technical Guide to the Biological Significance of 4-Amino-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of 4-Amino-5-methyl-3-nitropyridine, a heterocyclic compound whose importance is defined not by its intrinsic biological activity, but by its pivotal role as a versatile synthetic intermediate in the development of potent, biologically active molecules. While direct pharmacological effects of this compound are not extensively documented, its unique structural arrangement of amino, methyl, and nitro functional groups on a pyridine scaffold makes it a highly valuable building block in medicinal chemistry. This guide will explore the chemical reactivity and synthetic utility of this compound, with a particular focus on its contribution to the synthesis of complex therapeutic agents. We will examine the strategic use of its isomers and closely related derivatives in the creation of kinase inhibitors and the non-steroidal mineralocorticoid receptor antagonist, finerenone. Through detailed synthetic pathways, mechanistic insights, and experimental protocols, this guide will illuminate the causality behind the selection of this chemical scaffold in drug discovery and development, thereby providing a comprehensive resource for researchers in the field.

Introduction: The Strategic Importance of the Aminonitropyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of specific functional groups onto this scaffold is a key strategy for modulating the physicochemical and pharmacological properties of a molecule. This compound presents a unique combination of an electron-donating amino group and an electron-withdrawing nitro group, which significantly influences the reactivity of the pyridine ring.

The strategic placement of these groups offers multiple avenues for synthetic elaboration:

-

The Amino Group: Serves as a nucleophile or a directing group for further substitutions. It can be readily acylated, alkylated, or transformed into other functional groups.

-

The Nitro Group: A strong electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution. Furthermore, it can be reduced to an amino group, providing a different substitution pattern and reactivity, or participate in various cyclization reactions.

-

The Methyl Group: Provides a site for potential metabolic oxidation or can influence the steric and electronic properties of the molecule.

This inherent chemical versatility makes this compound and its isomers valuable starting materials for the construction of diverse molecular libraries aimed at various biological targets.

Synthetic Utility in the Development of Bioactive Molecules

While direct biological studies on this compound are scarce, the utility of closely related isomers as synthetic precursors is well-established in the scientific literature. These examples provide a clear blueprint for the potential applications of the title compound.

Precursor to Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminonitropyridine scaffold has been successfully employed in the synthesis of potent kinase inhibitors.

For instance, derivatives such as 2-chloro-5-methyl-3-nitropyridine have been utilized as starting materials for the synthesis of Janus kinase 2 (JAK2) inhibitors. JAK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling, and its inhibition is a therapeutic strategy for myeloproliferative neoplasms and inflammatory diseases.

In a similar vein, 2-amino-4-methyl-5-nitropyridine serves as a key precursor in the synthesis of AZD7648, a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor. DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.

The synthetic logic in these examples involves leveraging the reactivity of the nitro and amino (or chloro) groups to build more complex heterocyclic systems that can effectively target the ATP-binding site of the respective kinases.

A Case Study: The Role of the 4-Amino-5-methylpyridine Core in the Synthesis of Finerenone

A compelling example of the synthetic importance of the 4-amino-5-methylpyridine core is its role in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is approved for the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of this complex dihydropyridine derivative relies on a key intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one.

While not directly this compound, this key intermediate can be conceptually derived from it, highlighting the synthetic potential of the scaffold. A plausible synthetic transformation would involve the reduction of the nitro group, followed by diazotization and hydrolysis to install the pyridone functionality. A patent has described the synthesis of this pyridone intermediate from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, further underscoring the utility of nitropyridine derivatives in this context.

Experimental Protocols: A Representative Synthetic Pathway

The following section provides a detailed, step-by-step methodology for a key transformation in the synthesis of a bioactive molecule derived from a related aminonitropyridine. This protocol is representative of the types of reactions in which this compound could be employed.

Synthesis of a Triazolo[1,5-a]pyridine Intermediate for a DNA-PK Inhibitor

This protocol is adapted from the synthesis of an intermediate for the DNA-PK inhibitor AZD7648, starting from the related isomer, 2-amino-4-methyl-5-nitropyridine.

Objective: To demonstrate a key cyclization reaction utilizing an aminonitropyridine precursor.

Materials:

-

2-Amino-4-methyl-5-nitropyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydroxylamine

-

Ammonium formate

-

Palladium on carbon (Pd/C)

-

Anhydrous solvents (e.g., DMF, Ethanol)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Step-by-Step Methodology:

-

Formation of the N,N-dimethylformamidine derivative:

-

Dissolve 2-amino-4-methyl-5-nitropyridine in anhydrous DMF.

-

Add DMF-DMA in a 1.1 molar equivalent.

-

Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Cyclization to the triazolo[1,5-a]pyridine:

-

Dissolve the crude product from the previous step in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride, followed by a base (e.g., sodium acetate) to liberate free hydroxylamine.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the formation of the cyclized product.

-

Cool the reaction, and partition the product between water and a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

-

Reduction of the nitro group:

-

Dissolve the purified triazolo[1,5-a]pyridine intermediate in a suitable solvent such as ethanol or methanol.

-

Add ammonium formate in excess (5-10 molar equivalents).

-

Carefully add a catalytic amount of 10% Pd/C.

-

Heat the mixture to reflux for 1-2 hours. The reaction is often rapid and exothermic.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the corresponding amino derivative.

-

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthetic Application |

| This compound | C₆H₇N₃O₂ | 153.14 | 193 | Versatile Synthetic Intermediate |

| 2-Amino-4-methyl-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | 225-227 | Precursor to DNA-PK inhibitors (e.g., AZD7648) |

| 2-Chloro-5-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 45-47 | Precursor to JAK2 inhibitors |

| 4-Amino-5-methyl-1H-pyridin-2(1H)-one | C₆H₈N₂O | 124.14 | 248-250 | Intermediate for Finerenone synthesis |

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Synthetic logic and biological target of molecules derived from aminonitropyridines.

Caption: Workflow for the synthesis of a key intermediate for a DNA-PK inhibitor.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound exemplifies a class of compounds whose biological significance is realized through chemical synthesis. Its strategically positioned functional groups provide a rich platform for the generation of complex and diverse molecular architectures. By serving as a key building block for potent therapeutic agents such as kinase inhibitors and mineralocorticoid receptor antagonists, the aminonitropyridine scaffold demonstrates enduring value in medicinal chemistry. The synthetic strategies and experimental insights presented in this guide underscore the importance of understanding the reactivity and potential of such intermediates. For researchers and drug development professionals, this compound and its related isomers represent a valuable toolkit for the rational design and synthesis of the next generation of targeted therapeutics.

References

-

K. V. V. S. N. Murty, S. K. Y. T. M. R. P. K. V. S. N. Murty, & S. K. Y. T. M. R. P. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(5), 1033. [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

-

Mao, Y., Cheng, F., He, Q., Liu, B., & Tang, L. (2022). Synthesis of Finerenone. Chinese Journal of Pharmaceuticals, 53(9), 1270-1273. [Link]

-

WIPO Patentscope. (n.d.). WO2020178175 - SYNTHESIS OF 4-AMINO-5-METHYL-1H-PYRIDIN-2(1H)-ON (INTERMEDIATE COMPOUND FOR THE SYNTHESIS OF THE MR ANTAGONIST FINERENONE) FROM 2-CHLORO-5-METHYL-4-NITRO-PYRIDINE-1-OXIDE USING THE INTERMEDIATE COMPOUND 2-CHLORO-5-METHYL-4-PYRIDINAMINE. Retrieved from [Link]

Foreword: The Strategic Value of Substituted Nitropyridines in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Application of 4-Amino-5-methyl-3-nitropyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] When further functionalized with nitro and amino groups, these heterocycles transform into exceptionally versatile synthetic intermediates. This compound (CAS No. 18227-67-3) epitomizes this class of molecules. Its carefully orchestrated arrangement of an electron-donating amino group, an electron-withdrawing nitro group, and a methyl group on the pyridine core provides multiple, distinct sites for chemical modification.[1] This guide, intended for researchers and drug development professionals, delineates the synthetic rationale, practical protocols, and strategic applications of this valuable chemical building block.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. These properties dictate handling, purification, and reaction conditions.

| Property | Value | Source |

| CAS Number | 18227-67-3 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| IUPAC Name | 3-methyl-5-nitropyridin-4-amine | [1] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 193 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | [4] |

The molecule's structure, featuring both a hydrogen bond donor (amino group) and acceptors (nitro group, ring nitrogen), along with its moderate polarity, governs its solubility and crystalline nature.

The Synthetic Pathway: A Deliberate Approach to Regiochemistry

While a singular "discovery" event for this compound is not prominently documented, its synthesis can be logically deduced from established principles of aromatic chemistry applied to heterocyclic systems. The primary challenge in synthesizing polysubstituted pyridines is controlling the regioselectivity of electrophilic substitution reactions, such as nitration. The following workflow represents a robust and logical approach.

Synthetic Strategy and Rationale

The synthesis of substituted nitropyridines often involves the nitration of a pre-functionalized pyridine ring. The directing effects of existing substituents are paramount. For instance, the synthesis of the related compound, 4-amino-3-nitropyridine, involves the direct nitration of 4-aminopyridine.[5] A similar strategy can be envisioned for the target molecule, likely starting from a suitable methyl-substituted aminopyridine.

The choice of nitrating agent is critical. A mixture of fuming nitric acid and concentrated sulfuric acid is a powerful and common choice. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically conducted at low temperatures (0-10°C) to control the exothermic nature of the reaction and to minimize side-product formation.

Visualizing the Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the transformation from a precursor to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for nitrating aminopyridines.[5][6]

Objective: To synthesize this compound.

Materials:

-

4-Amino-5-methylpyridine (or a suitable precursor)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Ammonia solution (e.g., 28% NH₄OH) or other suitable base

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 20 mL).

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 10°C.

-

Substrate Addition: Slowly add the starting aminopyridine derivative (e.g., 50.0 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

-

Nitrating Agent Addition: Slowly add fuming nitric acid (e.g., 2.5 mL) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0-10°C.[5]

-

Initial Reaction: Continue stirring the reaction mixture at 0-10°C for approximately 5 hours after the addition is complete.[5]

-

Warming and Heating: Allow the mixture to warm to room temperature, then heat it to 90°C for 3 hours to ensure the reaction goes to completion.[5]

-

Quenching: After cooling the reaction mixture back to room temperature, slowly pour it into a beaker containing a large amount of crushed ice and water with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding an ammonia solution until the pH reaches approximately 7. This step should be performed in an ice bath as the neutralization is highly exothermic. A yellow precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual salts and dry it under reduced pressure.

Structural Validation and Quality Control: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of analytical techniques.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction by comparing the reaction mixture to the starting material.[5]

-

Melting Point: The measured melting point of the purified product should be sharp and match the literature value (193 °C)[2]. A broad or depressed melting point would indicate the presence of impurities.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, an ESI-MS analysis in positive mode would be expected to show a peak at m/z 154.14, corresponding to the [M+H]⁺ ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons. The chemical shifts would be influenced by the electronic effects of the substituents.

-

¹³C NMR: Would show six distinct signals corresponding to the six carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Utility in Drug Discovery and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Versatile Precursor: The amino group can be acylated, alkylated, or transformed into other functional groups. The nitro group can be readily reduced to an amino group, opening up further synthetic possibilities. This dual functionality makes it a valuable precursor for creating diverse chemical libraries for screening.[1]

-

Scaffold for Bioactive Molecules: The nitropyridine core is a recognized pharmacophore in various therapeutic areas.[7] Structural analogs of this compound serve as key intermediates in the synthesis of complex pharmaceutical agents. For example, the related 4-amino-5-methylpyridin-2-one is a crucial intermediate in the multi-step synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat cardiovascular and renal diseases.[1][8]

The following diagram illustrates the logical relationship of this compound as a building block.

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with any nitroaromatic compound, proper safety protocols must be observed.

-

Hazard Classification: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

Conclusion

This compound is a testament to the power of functionalized heterocycles in modern organic synthesis. Its preparation, while requiring careful control of reaction conditions, is based on fundamental and well-understood chemical principles. The strategic placement of its functional groups provides a robust platform for the construction of more complex and biologically relevant molecules, solidifying its role as a valuable intermediate for researchers in medicinal chemistry and drug development.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

This compound. LookChem. [Link]

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

4-Amino-3,5-dinitropyridine. Pipzine Chemicals. [Link]

-

4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Amino-3,5-dinitropyridine: Properties, Uses, Safety Data & Supplier Information | Buy High Purity 4-ADNP Online from China [pipzine-chem.com]

- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 9. 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Amino-5-methyl-3-nitropyridine: A Versatile Scaffolding for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a powerhouse building block in modern organic synthesis. Its strategic arrangement of an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold imparts a unique and versatile reactivity profile. This guide provides a comprehensive overview of this molecule, delving into its synthesis, key chemical transformations, and applications. We will explore the nuanced reactivity of its distinct functional groups, offering mechanistic insights and field-proven protocols for its use in constructing complex molecular architectures. This document is intended to serve as a practical resource for scientists engaged in drug discovery, medicinal chemistry, and materials science, enabling them to leverage the full synthetic potential of this valuable intermediate.

Introduction to the this compound Scaffold

Molecular Profile and Physicochemical Properties

This compound is a yellow crystalline solid whose structure is primed for diverse chemical modifications. The interplay between the substituents dictates its physical properties and, more importantly, its chemical behavior.

| Property | Value |

| CAS Number | 18227-67-3[1] |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol [1] |

| Appearance | Yellow to greenish-yellow crystalline powder[2] |

| IUPAC Name | 5-methyl-3-nitropyridin-4-amine[1] |

The Strategic Importance of the Aminonitropyridine Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the nitro group at the 3-position, which acts as a powerful π-electron withdrawing group. Conversely, the amino group at the 4-position is a strong σ- and π-electron donating group. This electronic push-pull system creates a highly polarized molecule with distinct reactive sites, allowing for selective and sequential chemical transformations. This controlled reactivity makes it an ideal starting point for building diverse molecular libraries, particularly in the search for novel therapeutic agents and functional materials.[2]

Synthesis of the Building Block

The most direct and common route to synthesizing substituted aminonitropyridines involves the electrophilic nitration of the corresponding aminopyridine precursor.[3] The conditions must be carefully controlled to achieve the desired regioselectivity.

Recommended Synthetic Protocol: Nitration of 4-Amino-5-methylpyridine

This protocol outlines a standard procedure for the synthesis of the title compound. The strong activating and ortho-, para-directing effect of the amino group, combined with the directing effect of the methyl group, favors the introduction of the nitro group at the 3-position.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: This serves a dual purpose. It protonates the pyridine nitrogen, further deactivating the ring to prevent over-nitration, and it acts as a medium to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

-

Low Temperature Control (0-10 °C): The nitration of activated aromatic systems is a highly exothermic reaction. Maintaining a low temperature is critical to prevent runaway reactions and minimize the formation of undesired side products and regioisomers.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 5.0 g (46.2 mmol) of 4-amino-5-methylpyridine to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

-

Once the precursor is fully dissolved, slowly add 2.5 mL of fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 4-5 hours.

-

Allow the reaction to slowly warm to room temperature, then heat at 90 °C for 3 hours to ensure complete reaction.[4]

-

Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH reaches 7. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum over P₂O₅ to yield this compound.

Key Transformations and Mechanistic Insights

The true power of this compound is revealed in its capacity to undergo a wide array of chemical transformations at its three key reactive centers: the amino group, the nitro group, and the pyridine ring itself.

Caption: Key reactive sites and major transformation pathways of this compound.

Manipulation of the Amino Group

The primary amino group at the C4 position is a versatile handle for introducing a wide range of functionalities.

Diazotization of the amino group provides a gateway to a vast array of functional groups by converting it into an excellent leaving group (N₂). The resulting pyridyl diazonium salt can be trapped with various nucleophiles.[5]